molecular formula C23H17BrN2O2 B11079816 N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Cat. No.: B11079816
M. Wt: 433.3 g/mol
InChI Key: LHRZUIACEDKFPU-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromophenyl group, an indolizinyl group, and an acetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with 2-phenylindolizine in the presence of a base to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-{[(naphthalen-1-yl)methyl]amino}acetamide
  • 2-(4-bromophenyl)-N-(4-(4-methoxyphenyl)-2-oxo-1,3-thiazol-3(2H)-yl)acetamide

Uniqueness

N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its indolizinyl group, in particular, is less common in similar compounds, providing unique opportunities for research and application.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.3 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

InChI

InChI=1S/C23H17BrN2O2/c24-18-11-9-16(10-12-18)15-25-23(28)22(27)21-20(17-6-2-1-3-7-17)14-19-8-4-5-13-26(19)21/h1-14H,15H2,(H,25,28)

InChI Key

LHRZUIACEDKFPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NCC4=CC=C(C=C4)Br

Origin of Product

United States

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